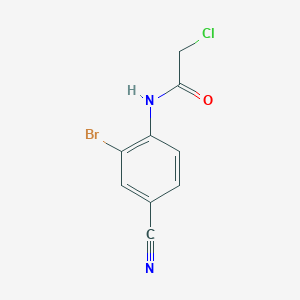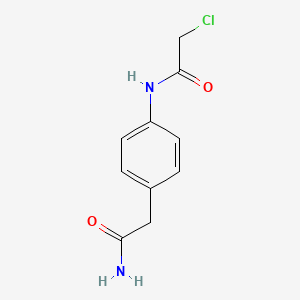![molecular formula C11H13ClN2O2 B7557533 4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide](/img/structure/B7557533.png)
4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide, also known as CDMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CDMA is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for studying the mechanism of action of various biological processes.
Mechanism of Action
4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down the neurotransmitter acetylcholine. By inhibiting these enzymes, 4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide increases the levels of acetylcholine in the brain, leading to enhanced cognitive function. 4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide also binds to the nicotinic acetylcholine receptor, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine. 4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide has also been shown to have antioxidant properties, protecting cells from oxidative stress. In vivo studies have shown that 4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide can improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide has several advantages for lab experiments, including its small size, ability to cross the cell membrane, and ability to inhibit acetylcholinesterase and butyrylcholinesterase. 4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide also has limitations, including its potential toxicity and the need for careful dosing in experiments.
Future Directions
There are several future directions for 4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide research. One area of research is the development of 4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of research is the use of 4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide as a tool to study the role of acetylcholinesterase in other neurological disorders, such as Parkinson's disease. Finally, 4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide could be used in combination with other drugs to enhance their therapeutic effects.
Synthesis Methods
4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide can be synthesized through a multi-step process starting with 3-nitrotoluene. The first step involves the reduction of 3-nitrotoluene to 3-amino-toluene, followed by acylation with chloroacetyl chloride to form 4-(chloroacetyl)aniline. The final step involves the reaction of 4-(chloroacetyl)aniline with N,N-dimethylformamide dimethyl acetal to form 4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide.
Scientific Research Applications
4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide has been extensively used in scientific research due to its ability to cross the cell membrane and interact with various biological processes. 4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide has been used as a tool to study the mechanism of action of various enzymes, such as acetylcholinesterase and butyrylcholinesterase. 4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide has also been used to study the role of acetylcholinesterase in neurodegenerative diseases, such as Alzheimer's disease.
properties
IUPAC Name |
4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-7-5-8(11(16)13-2)3-4-9(7)14-10(15)6-12/h3-5H,6H2,1-2H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBRFRMPCFBHNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-chloroacetyl)amino]-N,3-dimethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(2-chloroacetyl)amino]-2-methylbenzoate](/img/structure/B7557455.png)
![3-[(2-chloroacetyl)amino]-N-ethyl-4-methylbenzamide](/img/structure/B7557456.png)
![3-[(2-chloroacetyl)amino]-N,2-dimethylbenzamide](/img/structure/B7557463.png)
![N-[1-(4-ethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B7557466.png)
![2-[3-[(2-Chloroacetyl)amino]phenoxy]acetamide](/img/structure/B7557470.png)
![N-[4-[(2-chloroacetyl)amino]phenyl]propanamide](/img/structure/B7557479.png)
![2-chloro-N-[4-methyl-3-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7557482.png)
![4-chloro-3-[(2-chloroacetyl)amino]-N-methylbenzamide](/img/structure/B7557487.png)
![2-chloro-N-[3-(cyanomethoxy)phenyl]acetamide](/img/structure/B7557490.png)
![2-chloro-N-[1-(4-ethoxyphenyl)ethyl]acetamide](/img/structure/B7557508.png)
![4-chloro-3-[(2-chloroacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B7557517.png)


